molecular formula C8H18N2O B3053398 Di-sec-butylnitrosamine CAS No. 5350-17-4

Di-sec-butylnitrosamine

Cat. No.: B3053398
CAS No.: 5350-17-4
M. Wt: 158.24 g/mol
InChI Key: FXKDQKMIRMWEBC-UHFFFAOYSA-N
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Description

Di-sec-butylnitrosamine is an organic compound with the chemical formula C8H18N2O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to a secondary amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including food, water, and tobacco smoke .

Scientific Research Applications

Di-sec-butylnitrosamine has several scientific research applications, including:

Mechanism of Action

Target of Action

Di-sec-butylnitrosamine, like other nitrosamines, primarily targets the liver . Nitrosamines are known to be hepatotoxic, meaning they can cause damage to liver cells .

Mode of Action

The mode of action of nitrosamines, including this compound, involves bioactivation and carcinogenesis . . They undergo metabolic activation in the liver, where they form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer .

Biochemical Pathways

The biochemical pathways affected by nitrosamines involve the enzyme mechanisms and the organ site of activation . Nitrosamines are metabolized in the liver by cytochrome P450 enzymes, which convert them into reactive intermediates . These intermediates can then bind to DNA and cause mutations .

Pharmacokinetics

It is known that nitrosamines are lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of nitrosamines is the formation of DNA adducts, which can lead to mutations and potentially cause cancer . Nitrosamines are known to be carcinogenic, and chronic exposure can increase the risk of developing cancer, particularly liver cancer .

Action Environment

The action of nitrosamines can be influenced by various environmental factors. For example, the presence of other chemicals can affect the metabolic activation of nitrosamines . Additionally, factors such as pH and temperature can influence the stability of nitrosamines .

Safety and Hazards

Di-sec-butylnitrosamine is not intended for human or veterinary use. It poses high safety risks to patients because Nitrosamine impurities are probable human carcinogens . In case of exposure, immediate medical attention is required .

Future Directions

The detection of N-nitrosamine impurities in medicines and the recent emergence of nitrosamine drug substance related impurities (NDSRIs) has posed a great challenge to manufacturers of drug products and regulators alike . Future research is needed to address the significant gaps in mechanistic knowledge still remaining .

Preparation Methods

Di-sec-butylnitrosamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of nitrous acid (HNO2) with di-sec-butylamine under acidic conditions. The reaction proceeds as follows:

(CH3CH2CH(CH3)NH+HNO2(CH3CH2CH(CH3)N-NO+H2O\text{(CH3CH2CH(CH3)NH} + \text{HNO2} \rightarrow \text{(CH3CH2CH(CH3)N-NO} + \text{H2O} (CH3CH2CH(CH3)NH+HNO2→(CH3CH2CH(CH3)N-NO+H2O

Chemical Reactions Analysis

Di-sec-butylnitrosamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of secondary amines and other reduced products.

    Substitution: The nitroso group in this compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Di-sec-butylnitrosamine is similar to other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:

    N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and presence in various environmental sources.

    N-nitrosodiethylamine (NDEA): Another potent carcinogen found in tobacco smoke and certain foods.

    N-nitrosopyrrolidine (NPYR): Commonly found in cured meats and other processed foods.

This compound’s uniqueness lies in its specific chemical structure and the distinct metabolic pathways it follows compared to other nitrosamines.

Properties

IUPAC Name

N,N-di(butan-2-yl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-5-7(3)10(9-11)8(4)6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDQKMIRMWEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968233
Record name N,N-Dibutan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-17-4
Record name Di-sec-butylamine, N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-sec-butylnitrosamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3923
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(butan-2-yl)(nitroso)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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